![molecular formula C5H7F3O5S B14339914 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid CAS No. 96302-45-3](/img/structure/B14339914.png)
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid is an organic compound with the molecular formula C5H7F3O5S. This compound is characterized by the presence of a trifluoroethoxy group attached to a sulfonyl group, which is further connected to a propanoic acid moiety. The trifluoroethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid typically involves the reaction of 2,2,2-trifluoroethanol with a sulfonyl chloride derivative, followed by the introduction of a propanoic acid group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 2,2,2-trifluoroethanol with sulfonyl chloride: This step forms the trifluoroethoxy sulfonyl intermediate.
Introduction of the propanoic acid group: This can be achieved through various methods, including esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid involves its interaction with molecular targets through its trifluoroethoxy and sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications of target molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application.
特性
CAS番号 |
96302-45-3 |
|---|---|
分子式 |
C5H7F3O5S |
分子量 |
236.17 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethoxysulfonyl)propanoic acid |
InChI |
InChI=1S/C5H7F3O5S/c6-5(7,8)3-13-14(11,12)2-1-4(9)10/h1-3H2,(H,9,10) |
InChIキー |
WNGDCFWBSZZRJE-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)OCC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
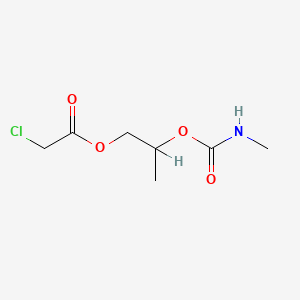
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)

![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)

![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
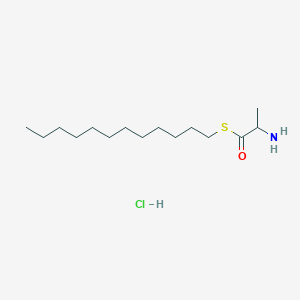
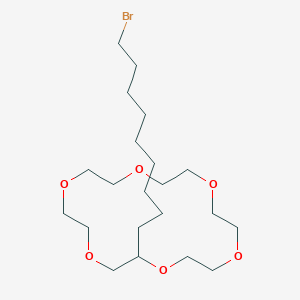
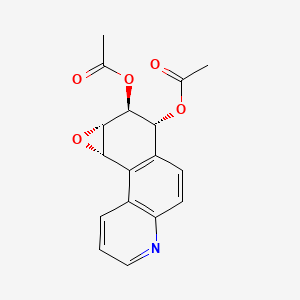
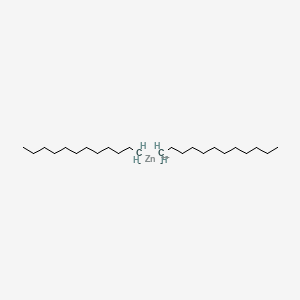
![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
